molecular formula C14H9N3OS2 B12722704 8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 2-methyl-6-phenyl- CAS No. 103344-16-7

8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 2-methyl-6-phenyl-

Cat. No.: B12722704
CAS No.: 103344-16-7
M. Wt: 299.4 g/mol
InChI Key: DYLSYXQQYNVBGP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 2-methyl-6-phenyl- typically involves multi-step reactions. One common method includes the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine . Another approach involves the use of microwave-assisted multi-component reactions under solvent-free conditions, which is considered a green chemistry method .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 2-methyl-6-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogenated derivatives, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 2-methyl-6-phenyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 2-methyl-6-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial and cancer cell proliferation by disrupting DNA replication processes . The presence of the toxophoric N–C–S moiety is believed to contribute to its biological activities .

Properties

CAS No.

103344-16-7

Molecular Formula

C14H9N3OS2

Molecular Weight

299.4 g/mol

IUPAC Name

11-methyl-5-phenyl-6,10-dithia-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),4,8,11-tetraen-2-one

InChI

InChI=1S/C14H9N3OS2/c1-8-16-17-13(18)10-7-11(9-5-3-2-4-6-9)20-12(10)15-14(17)19-8/h2-7H,1H3

InChI Key

DYLSYXQQYNVBGP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=O)C3=C(N=C2S1)SC(=C3)C4=CC=CC=C4

Origin of Product

United States

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